2H-Imidazo[4,5-G]quinoline
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Overview
Description
2H-Imidazo[4,5-G]quinoline is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-G]quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the imidazoquinoline core . Another approach involves the reaction of 2-aminobenzonitrile with aldehydes under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazo[4,5-G]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,9-dione derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline-4,9-dione derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives.
Scientific Research Applications
2H-Imidazo[4,5-G]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-G]quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2H-Imidazo[4,5-G]quinoline can be compared with other similar compounds such as imidazo[1,5-a]quinoxalines and imidazo[4,5-b]pyridines:
Imidazo[1,5-a]quinoxalines: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Imidazo[4,5-b]pyridines: Known for their diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .
Properties
CAS No. |
50511-45-0 |
---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2H-imidazo[4,5-g]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-5H,6H2 |
InChI Key |
KLIKLSQJEIMBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CC=NC3=CC2=N1 |
Origin of Product |
United States |
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